3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-24(26)20-8-4-1-5-16(20)14-22-9-11-23(12-10-22)15-17-13-21-19-7-3-2-6-18(17)19/h1-8,13,21H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXMREPQLQSTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
State of the Art Synthetic Methodologies for 3 4 2 Nitrobenzyl Piperazino Methyl 1h Indole
Comprehensive Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 3-{[4-(2-nitrobenzyl)piperazino]methyl}-1H-indole, several strategic disconnections can be proposed.
The most logical and convergent disconnection strategy targets the bonds formed during the final steps of the synthesis. The primary disconnection is at the C3-methylene and methylene-N1 bonds of the piperazine (B1678402) ring. This bond is classically formed via a Mannich-type reaction, a three-component condensation involving an indole (B1671886), formaldehyde (B43269), and a secondary amine. This approach simplifies the target molecule into three key synthons: the indole nucleus, the 1-(2-nitrobenzyl)piperazine side chain, and a one-carbon electrophile (formaldehyde equivalent).
A further disconnection can be made at the N4-benzyl bond of the piperazine moiety. This simplifies the 1-(2-nitrobenzyl)piperazine intermediate into piperazine and a suitable 2-nitrobenzyl electrophile, such as 2-nitrobenzyl bromide. This retrosynthetic pathway is outlined below:
Key Retrosynthetic Disconnections:
Disconnection 1 (Mannich Reaction): This is the most common and efficient approach for installing the aminomethyl group at the C3 position of the indole ring. chemtube3d.comuobaghdad.edu.iq The reaction involves the electrophilic substitution of indole with an Eschenmoser's salt or a pre-formed iminium ion generated from 1-(2-nitrobenzyl)piperazine and formaldehyde.
Disconnection 2 (N-Alkylation): The bond between the piperazine nitrogen and the benzyl (B1604629) group can be disconnected, leading to piperazine and 2-nitrobenzyl halide. This represents a standard nucleophilic substitution reaction.
This analysis suggests a convergent synthesis where the indole and the substituted piperazine fragments are prepared separately and then coupled in the final stages.
Catalyst Design and Ligand Optimization for Key Coupling Reactions
While the final step in the most logical synthesis of the target compound (the Mannich reaction) is often not metal-catalyzed, the synthesis of the indole and piperazine precursors can greatly benefit from advanced catalytic methods. mdpi.com Palladium-catalyzed cross-coupling reactions are particularly powerful for forming C-C and C-N bonds. nih.govmdpi.com
Catalyst System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for the success of these reactions.
Ligand Optimization: Ligands play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging cross-coupling reactions, such as those used in modern indole syntheses. The choice of ligand can control the regioselectivity of C-H functionalization reactions on the indole nucleus. researchgate.net
Table 2: Representative Catalytic Systems for Indole Synthesis/Functionalization
| Reaction Type | Catalyst | Ligand | Base | Application |
| Larock Indole Synthesis | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Construction of indole core mdpi.com |
| Cacchi Indole Synthesis | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Construction of 2,3-disubstituted indoles mdpi.com |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | K₃PO₄ | C-N bond formation for indole synthesis nih.gov |
| C-H Arylation | Pd(OAc)₂ | SPhos | K₂CO₃ | Direct functionalization of indole C-H bonds researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound and Analogues
The synthesis of complex molecules like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.edu For a multi-component molecule such as the subject compound, these principles can be applied to the synthesis of its core fragments—the indole ring, the piperazine ring, and the final assembly.
Core Principles of Green Chemistry in Synthesis:
The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. yale.edu Key principles relevant to the synthesis of the target molecule and its analogues include:
Waste Prevention: Designing syntheses to minimize waste is preferable to treating waste after it is created. yale.edu One-pot reactions and multicomponent reactions (MCRs) are excellent strategies for achieving this. rsc.orgrsc.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.edu Reactions like additions and cycloadditions are favored over substitutions and eliminations, which generate by-products.
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. yale.edu This involves replacing toxic reagents and solvents with safer alternatives.
Design for Energy Efficiency: Energy requirements should be minimized. yale.edu Performing reactions at ambient temperature and pressure, or using energy sources like microwaves, can significantly reduce energy consumption. rsc.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu
Sustainable Synthesis of the Indole Core:
Traditional indole syntheses, such as the Fischer method, often involve harsh conditions and hazardous precursors like hydrazines. rsc.org Modern, greener approaches focus on milder and more efficient methods. The Leimgruber-Batcho indole synthesis, which starts from o-nitrotoluenes, is a popular and high-yielding alternative. wikipedia.orgclockss.org Recent advancements have further improved its green credentials by developing one-pot procedures that reduce reaction times and simplify purification, leading to significantly higher yields and less waste compared to conventional two-step processes. journalijar.com For example, a one-pot Leimgruber-Batcho reaction can increase the yield of a substituted indole from 32% to 92%. journalijar.com Other innovative methods include metal-free, multicomponent reactions that assemble the indole core from simple precursors under mild conditions, using benign solvents like ethanol (B145695). rsc.org
Sustainable Synthesis of the Piperazine Moiety:
The synthesis of substituted piperazines often requires protecting group strategies to achieve mono-substitution, which adds steps and generates waste. nih.gov Greener approaches aim to avoid these protecting groups. One such method involves the direct reaction of a protonated piperazine with an alkylating or acylating agent, catalyzed by reusable heterogeneous catalysts. nih.gov Furthermore, photoredox catalysis using organic dyes offers a sustainable route for C-H functionalization of the piperazine ring, avoiding toxic heavy metal catalysts and using light as a clean energy source. mdpi.comresearchgate.net
Greener Assembly and Final Product Formation:
The final assembly of this compound likely involves a Mannich-type reaction to install the piperazinomethyl group at the C3 position of the indole ring, followed by the attachment of the 2-nitrobenzyl group to the piperazine nitrogen, possibly via reductive amination or nucleophilic substitution. Each of these steps can be optimized according to green chemistry principles.
Mannich Reaction: This three-component reaction (indole, formaldehyde, piperazine) is inherently atom-economical. adichemistry.comwikipedia.org Green improvements can include using water as a solvent ("on-water" conditions) or employing immobilized, recyclable catalysts. researchgate.net
Reductive Amination: This is a key C-N bond-forming reaction in the pharmaceutical industry. acs.org Green variants utilize heterogeneous catalysts (e.g., Pd/C, Ni nanoparticles) with H₂ as a clean reducing agent, replacing hazardous hydride reagents. researchgate.netresearchgate.net These reactions can also be performed in greener solvent systems. acs.org
The following table compares a hypothetical traditional synthesis route with a potential greener alternative, highlighting key sustainability metrics.
| Parameter | Hypothetical Traditional Route | Potential Greener Route |
|---|---|---|
| Indole Synthesis | Multi-step Fischer synthesis with hazardous hydrazine, high temperature. | One-pot Leimgruber-Batcho synthesis; reduced steps and waste. journalijar.com |
| Piperazine Functionalization | Boc-protection/deprotection strategy for mono-alkylation; multiple steps. nih.gov | Direct alkylation using a heterogeneous catalyst or photoredox catalysis. nih.govmdpi.com |
| Key C-N Bond Formation | Stoichiometric hydride reagents (e.g., NaBH₃CN) for reductive amination. | Catalytic hydrogenation (H₂ over Pd/C) or transfer hydrogenation. rsc.org |
| Solvents | Chlorinated solvents (e.g., Dichloromethane), DMF. | Ethanol, water, 2-MeTHF, or supercritical CO₂. pnas.org |
| Energy Usage | Prolonged heating/refluxing. | Microwave-assisted reactions, ambient temperature catalysis. rsc.org |
| Atom Economy | Lower due to protecting groups and stoichiometric reagents. | Higher due to catalytic and one-pot strategies. rsc.org |
Flow Chemistry and Automated Synthesis Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of complex molecules like this compound. stolichem.comaragen.com This technology enables superior control over reaction parameters, enhanced safety, and seamless scalability, making it a cornerstone of modern pharmaceutical manufacturing. labmanager.comthechemicalengineer.com
Advantages of Flow Chemistry:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, making it safer to handle unstable intermediates or perform highly exothermic reactions. stolichem.comvapourtec.com
Precise Reaction Control: The high surface-area-to-volume ratio allows for rapid heat and mass transfer, enabling precise control over temperature, pressure, and reaction time, which often leads to higher yields and purities. aragen.comlabmanager.com
Rapid Optimization and Scalability: Reaction conditions can be optimized quickly by varying flow rates and other parameters. aragen.com Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. stolichem.comvapourtec.com
Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures not easily or safely achievable in batch, allowing for novel chemical transformations. vapourtec.com
Application to the Synthesis of the Target Compound:
The multi-step synthesis of the target molecule can be adapted to a continuous flow process. For instance, the synthesis of indole alkaloids and related heterocycles has been successfully demonstrated in flow systems. acs.orgresearchgate.netsyrris.jp Key synthetic steps could be performed sequentially in a "telescoped" manner, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. syrris.jp
Indole Formation: The reductive cyclization step of the Leimgruber-Batcho synthesis is well-suited for flow chemistry. A solution of the enamine intermediate can be passed through a heated tube reactor packed with a heterogeneous catalyst (e.g., Pd/C), with hydrogen gas introduced into the stream. This allows for safe handling of hydrogen and precise control over the reduction. scielo.br
Mannich Reaction: The three-component Mannich reaction can be efficiently performed in a flow reactor, ensuring rapid mixing and controlled residence time, which can minimize side-product formation. researchgate.netrsc.orgrsc.org
Reductive Amination: The final coupling of the 2-nitrobenzyl moiety to the piperazine ring via reductive amination is another step that benefits from flow conditions. Using packed-bed reactors with immobilized catalysts allows for high efficiency, easy product separation, and catalyst recycling. researchgate.netrsc.org
The following table provides a comparative overview of batch versus flow synthesis for a key reaction step, such as reductive amination.
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes. scielo.br |
| Heat Transfer | Slow, potential for hot spots | Rapid and efficient, precise temperature control. aragen.com |
| Mass Transfer (Mixing) | Dependent on stirrer speed and vessel geometry | Highly efficient due to small channel dimensions. aragen.com |
| Safety | Higher risk with exothermic reactions or hazardous reagents. | Intrinsically safer due to small reactor volume. stolichem.com |
| Scalability | Challenging, requires re-optimization. labmanager.com | Straightforward by extending runtime or parallelization. stolichem.com |
| Product Consistency | Batch-to-batch variability can be an issue. | High consistency due to stable, steady-state operation. labmanager.com |
Automated Synthesis:
Flow chemistry is a key enabler for the automation of chemical synthesis. nih.gov By integrating pumps, reactors, sensors, and purification modules under computer control, entire multi-step syntheses can be performed automatically. researchgate.net Such automated platforms can rapidly synthesize libraries of analogues for structure-activity relationship (SAR) studies by systematically varying the starting materials (e.g., different substituted indoles, piperazines, or benzyl halides). This automated approach significantly accelerates the drug discovery and development process. nih.govresearchgate.net
Mechanistic Investigations in the Chemistry of 3 4 2 Nitrobenzyl Piperazino Methyl 1h Indole
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthesis of 3-{[4-(2-nitrobenzyl)piperazino]methyl}-1H-indole typically involves a multi-step process building upon established reactions for the functionalization of indole (B1671886) and piperazine (B1678402) scaffolds. A common and effective strategy is the aminomethylation of the indole nucleus, often achieved through the Mannich reaction. nih.gov
One plausible synthetic pathway commences with the reaction of 1-(2-nitrobenzyl)piperazine with formaldehyde (B43269). In this step, the secondary amine of the piperazine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive electrophilic Eschenmoser-like salt or a simple iminium ion.
The indole molecule, being electron-rich, then acts as the nucleophile. The C3 position of the indole ring is the most reactive site for electrophilic aromatic substitution, exhibiting a reactivity that can be 10¹³ times greater than that of benzene (B151609). youtube.com The C3 attacks the iminium ion intermediate, leading to the formation of the C-C bond that links the indole and piperazinomethyl moieties. This sequence of reactions—the formation of an electrophilic iminium ion from a secondary amine and formaldehyde, followed by the nucleophilic attack from an electron-rich compound like indole—constitutes the core of the Mannich reaction mechanism. nih.gov
An alternative approach involves a direct three-component Mannich reaction where indole, formaldehyde, and 1-(2-nitrobenzyl)piperazine are reacted together in a single pot. nih.gov A different strategy could involve first performing a Mannich reaction on the indole with piperazine and formaldehyde to yield 3-(piperazin-1-ylmethyl)-1H-indole. The final step would then be the N-alkylation of the secondary amine on the piperazine ring with a suitable 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide. This nucleophilic substitution reaction would be driven by the nucleophilicity of the piperazine nitrogen. mdpi.com
| Reaction Step | Reactants | Key Intermediate | Mechanism Type |
| Iminium Ion Formation | 1-(2-nitrobenzyl)piperazine, Formaldehyde | Electrophilic Iminium Ion | Nucleophilic Addition / Dehydration |
| Indole Alkylation | 1H-Indole, Iminium Ion | N/A | Electrophilic Aromatic Substitution |
Intramolecular Hydrogen Bonding and Conformational Preferences of the Indole and Piperazine Moieties
The molecular structure of this compound contains functional groups capable of forming intramolecular hydrogen bonds (IMHBs), which can significantly influence its conformational preferences and physicochemical properties. nih.gov The primary potential IMHB is between the indole N-H group (hydrogen bond donor) and one of the nitrogen atoms of the piperazine ring (hydrogen bond acceptor).
The existence of the IMHB creates a conformational equilibrium between a "closed" state, where the hydrogen bond is present, and an "open" state, where it is not. The solvent environment plays a crucial role in this equilibrium. unito.it In apolar solvents, the closed, hydrogen-bonded conformer is often favored as it shields polar groups from the nonpolar environment. Conversely, in polar, protic solvents, solvent molecules can compete for hydrogen bonding with the indole N-H and piperazine nitrogen, thus favoring the open conformation. unito.it
| Potential H-Bond Donor | Potential H-Bond Acceptor | Feasibility Factors | Favored Environment |
| Indole N-H | Piperazine N1 or N4 | Steric hindrance, Rotational freedom of methylene (B1212753) bridge | Apolar Solvents |
Electrophilic and Nucleophilic Reactivity Profiles of Constituent Substructures
The reactivity of this compound is a composite of the individual reactivities of its three primary substructures: the indole ring, the piperazine ring, and the 2-nitrobenzyl group.
Indole Moiety: The indole ring system is inherently electron-rich and thus primarily nucleophilic. nih.gov With the C3 position substituted, the most nucleophilic sites are the N1 nitrogen and the C2 carbon. The N1 position, bearing a proton, is weakly acidic and can be deprotonated by a strong base to form a highly nucleophilic indolide anion. Electrophilic attack on the benzene portion of the indole ring is possible but generally requires harsher conditions than substitution on the pyrrole (B145914) ring. youtube.com
Piperazine Moiety: The two nitrogen atoms of the piperazine ring are the primary centers of nucleophilicity and basicity. As tertiary amines, they can react with a variety of electrophiles, including alkyl halides and acylating agents. Their nucleophilicity is modulated by steric hindrance from the bulky substituents and by the electronic effects of the 2-nitrobenzyl group.
2-Nitrobenzyl Moiety: The 2-nitrobenzyl group possesses distinct electrophilic characteristics. The nitro group (NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation makes the ring electron-poor and potentially susceptible to nucleophilic aromatic substitution, although this typically requires more activating groups or specific conditions. The nitro group itself can be reduced to an amino group using various reducing agents. The presence of the nitro group enhances the electrophilicity of the aromatic ring. researchgate.net
| Substructure | Primary Reactive Site(s) | Reactivity Profile | Potential Reactions |
| 1H-Indole | N1-H, C2 | Nucleophilic, Weakly Acidic | Deprotonation, Electrophilic attack at C2 |
| Piperazine | N1, N4 | Nucleophilic, Basic | Protonation, Alkylation, Acylation |
| 2-Nitrobenzyl | Aromatic Ring, Nitro Group (NO₂) | Electrophilic | Nucleophilic Aromatic Substitution, Reduction of Nitro Group |
Acid-Base Equilibria and Protonation States
The acid-base properties of this compound are determined by the ionizable groups present: the weakly acidic indole N-H and the two basic piperazine nitrogens.
The indole N-H proton is very weakly acidic, with a pKa value typically around 17, and thus requires a very strong base for deprotonation. The indole ring is also a very weak base; protonation by strong acids occurs preferentially at the C3 position, with the pKa of the conjugate acid being approximately -3.6. youtube.com
The piperazine nitrogens are the most significant basic centers in the molecule. In an aqueous solution, they can be protonated to form mono- and di-protonated species. The basicity (pKa of the conjugate acid) of these nitrogens is highly sensitive to their chemical environment. nih.govsemanticscholar.org The presence of the electron-withdrawing 2-nitrobenzyl group is expected to decrease the basicity of the adjacent nitrogen atom (N4) due to a negative inductive effect. researchgate.net The nitrogen atom at the N1 position, being further from this group, is expected to be the more basic site. Based on studies of similar piperazine-containing molecules, the pKa values for the two protonation steps are likely to fall within the range of 5 to 9. nih.govnih.gov At physiological pH (~7.4), a significant fraction of the molecule will exist in a monoprotonated state, predominantly at the N1 nitrogen of the piperazine ring.
| Ionizable Group | Equilibrium | Estimated pKa | Predominant State at pH 7.4 |
| Indole N-H | R-NH ⇌ R-N⁻ + H⁺ | ~17 | R-NH (Neutral) |
| Piperazine N1 | R₂N¹H⁺ ⇌ R₂N¹ + H⁺ | ~7.5 - 9.0 | R₂N¹ and R₂N¹H⁺ (Equilibrium) |
| Piperazine N4 | R₂N⁴H⁺ ⇌ R₂N⁴ + H⁺ | ~5.0 - 6.5 | R₂N⁴ (Neutral) |
Thermal Degradation Pathways and Stability Studies under Various Chemical Conditions
The thermal stability of this compound is limited by the inherent lability of its constituent parts, particularly the 2-nitrobenzyl group. Studies on nitrobenzyl compounds have shown that they can be thermally unstable, decomposing exothermically with the evolution of gas. researchgate.net Specifically, ortho-substituted isomers, such as the 2-nitrobenzyl group present in this molecule, are known to be less stable than their meta and para counterparts. researchgate.net
The degradation process under thermal stress is likely initiated by the cleavage of the weakest chemical bonds. The C-N bonds within the piperazine ring and the benzylic C-N bond connecting the nitrobenzyl group to the piperazine are potential initiation sites. The decomposition is likely to proceed via a radical mechanism. mdpi.com
Plausible Degradation Pathways:
Initial Fragmentation: The primary degradation event at lower temperatures would likely involve the 2-nitrobenzyl moiety. This could occur through homolytic cleavage of the benzylic C-N bond or through intramolecular rearrangements involving the ortho-nitro group, a known reactive handle in both thermal and photochemical reactions.
Piperazine Ring Opening: Following or concurrent with the initial fragmentation, the piperazine ring would likely undergo cleavage. This would lead to the formation of smaller, volatile amine fragments.
Indole Decomposition: The indole nucleus is relatively stable but will decompose at higher temperatures, leading to the evolution of gases such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO₂). mdpi.com
The stability of the compound would also be sensitive to chemical conditions. It would be susceptible to degradation under strong acidic or basic conditions and in the presence of strong oxidizing or reducing agents, which could react with the indole, piperazine, or nitro functionalities.
| Potential Degradation Stage | Affected Moiety | Likely Mechanism | Potential Volatile Products |
| Low Temperature (< 300 °C) | 2-Nitrobenzyl | C-N Bond Cleavage, Intramolecular Rearrangement | NO₂, Toluene derivatives |
| Medium Temperature (300-500 °C) | Piperazine | Ring Opening, C-N Bond Cleavage | Ammonia, Aliphatic amines |
| High Temperature (> 500 °C) | Indole | Ring Fragmentation | NH₃, HCN, CO, CO₂ |
Photophysical and Photochemical Characteristics of the 2 Nitrobenzyl Moiety Within the Compound Architecture
Electronic Spectroscopy and Absorption/Emission Profiles
The photochemical activity of the 2-nitrobenzyl group is initiated by the absorption of light, typically in the UV-A range. The electronic absorption spectrum of 2-nitrobenzyl derivatives is characterized by π→π* and n→π* transitions. The parent o-nitrobenzyl chromophore generally absorbs light around 260 nm, though its functional absorption can extend to approximately 380 nm. researchgate.net Modifications to the aromatic ring, such as the addition of alkoxy groups, can shift the absorption maximum to longer wavelengths (bathochromic shift), with some derivatives absorbing light up to 420 nm. researchgate.net
For instance, theoretical and experimental studies on compounds like 2-nitrobenzaldehyde (B1664092) show a spectrum dominated by weak n→π* absorptions from the nitro and adjacent groups at wavelengths longer than 280 nm, followed by more intense π→π* and charge transfer bands at shorter wavelengths, peaking around 250 nm and 220 nm. researchgate.net The indole (B1671886) moiety itself has characteristic absorption peaks, but the photochemical cleavage is dictated by the absorption profile of the 2-nitrobenzyl chromophore.
Fluorescence emission from 2-nitrobenzyl compounds is generally weak. The excited state is efficiently quenched by the rapid intramolecular hydrogen transfer that initiates the photochemical reaction, a process that can occur on a subpicosecond timescale. instras.com This non-radiative decay pathway is the dominant route for de-excitation, resulting in low fluorescence quantum yields. instras.com
| Compound/Chromophore | Typical Absorption Maxima (λmax) | Notes |
|---|---|---|
| o-Nitrobenzyl Alcohol | ~260-380 nm | Parent chromophore for photocleavage reactions. researchgate.net |
| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | ~260-420 nm | Electron-donating methoxy (B1213986) groups cause a red-shift. researchgate.net |
| 2-Nitrobenzaldehyde | ~250 nm (π→π), >280 nm (n→π) | A common byproduct of the photolysis reaction. researchgate.net |
Photolysis Mechanisms and Pathways of the 2-Nitrobenzyl Group
The photolysis of the 2-nitrobenzyl group is an irreversible process that proceeds through a well-documented intramolecular rearrangement. Upon absorption of a photon, the electronically excited nitro group abstracts a hydrogen atom from the benzylic carbon. researchgate.net This ultrafast intramolecular hydrogen transfer results in the formation of a transient ground-state tautomer known as an aci-nitro intermediate. acs.orgacs.orgunifr.ch This species is characterized by a distinct absorption band at approximately 400 nm. acs.orgacs.orgunifr.ch
The aci-nitro intermediate is the central figure in the subsequent steps, which can vary depending on the molecular environment. rsc.org The primary pathway involves the cyclization of the aci-nitro intermediate to form a short-lived five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.orgacs.orgunifr.ch This cyclic intermediate then undergoes rearrangement and fragmentation to yield the final products: the released substrate (the 3-[(4-piperazino)methyl]-1H-indole moiety) and a 2-nitrosobenzaldehyde byproduct. researchgate.net
Quantum Yields and Photoreaction Kinetics
The efficiency of the photocleavage reaction is quantified by the quantum yield (Φ), which is the ratio of molecules undergoing the desired reaction to the number of photons absorbed. For many 2-nitrobenzyl derivatives, the quantum yield of product formation is quite high, with values for model compounds like 2-nitrobenzyl alcohol reported to be around 0.6 (60%). rsc.orgpsu.edu However, the quantum yield can vary moderately with the specific molecular structure of the caged compound. scilit.comnih.gov
The kinetics of the photoreaction are complex and multi-stepped. The initial hydrogen abstraction and formation of the aci-nitro intermediate occur on an extremely fast timescale, often in less than 10 picoseconds. researchgate.net The subsequent decay of the aci-nitro intermediate is typically the rate-limiting step for the release of the caged molecule. researchgate.net The lifetime of the aci-nitro intermediate (τ_aci_) is highly dependent on the molecular structure and environment, with decay rates varying from nanoseconds to milliseconds. nih.govpsu.edu For example, electron-donating substituents (like methoxy groups) on the aromatic ring tend to slow the decay of the aci-nitro intermediate, while electron-withdrawing groups can accelerate it. nih.govpsu.edu
| Parameter | Typical Value/Range | Influencing Factors |
|---|---|---|
| Quantum Yield (Φ) | ~0.1 - 0.6 | Leaving group, substituents on the aromatic ring. rsc.orgresearchgate.net |
| aci-nitro Formation Time | <10 ps | Generally an ultrafast process. researchgate.net |
| aci-nitro Decay Rate | 102 - 108 s-1 | pH, buffer concentration, aromatic ring substituents. nih.govpsu.edu |
Influence of Molecular Environment (e.g., solvent, pH) on Photoreactivity
The molecular environment plays a critical role in modulating the photoreactivity of the 2-nitrobenzyl group. The decay of the key aci-nitro intermediate is particularly sensitive to solvent and pH. researchgate.net
Solvent Effects: The balance between the classical cyclization pathway and the alternative proton-transfer pathway can be shifted by the solvent. rsc.org The classical mechanism involving the benzisoxazolidine intermediate is predominant in water between pH 3 and 8, whereas the pathway through hydrated nitroso compounds is more significant in aprotic solvents and in strongly acidic or basic aqueous solutions. rsc.org While the quantum yield is often only slightly affected by solvent properties, the kinetics of release can be altered. scilit.comnih.gov
pH Effects: The rate of decay of the aci-nitro intermediate is strongly dependent on pH. acs.org In aqueous solutions, the aci-nitro tautomer (a nitronic acid) is in equilibrium with its conjugate base, the nitronate anion. psu.edu The subsequent reactions, including cyclization and hemiacetal formation, can be subject to acid or base catalysis. acs.orgcdnsciencepub.com For instance, in studies of related 2-nitrobenzyl ethers, the formation of hemiacetal intermediates was found to be the rate-limiting step for substrate release at pH < 8. acs.orgacs.orgunifr.ch The decay kinetics often follow a biexponential rate law, reflecting the presence of different tautomers or intermediates whose relative contributions and reaction rates vary with pH. researchgate.net
Design Principles for Photo-Responsive Molecular Systems Based on Similar Scaffolds
The 2-nitrobenzyl scaffold is a versatile platform for designing photo-responsive molecules, and several key principles guide its modification for specific applications. mdpi.com
Wavelength Tuning: A primary goal is to shift the absorption wavelength to the visible or near-infrared region to minimize potential photodamage to biological systems and enhance tissue penetration. rsc.org This is typically achieved by extending the π-conjugated system of the aromatic ring or by introducing electron-donating substituents, such as methoxy or amino groups, at the 4 and 5 positions. researchgate.netrsc.org These modifications increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO gap and causing a bathochromic shift.
Incorporation into Macromolecular Systems: The 2-nitrobenzyl moiety can be incorporated as a photocleavable linker or pendant group in larger systems like hydrogels and other polymers. nih.govresearchgate.net This allows for the light-triggered degradation of materials, enabling applications in on-demand drug release or the dynamic control of material properties like stiffness and surface chemistry. mdpi.comnih.gov
Improving Two-Photon Absorption (TPA): For applications requiring high spatial resolution, such as in neurobiology or 3D photolithography, chromophores are designed to have high two-photon absorption cross-sections. This often involves creating more extended, symmetric, or push-pull electronic structures to enhance the probability of simultaneous absorption of two lower-energy photons. instras.com
By systematically applying these design principles, researchers can tailor the photophysical and photochemical properties of 2-nitrobenzyl-based systems to meet the demands of a wide range of applications in chemistry, materials science, and biology.
Computational Chemistry and Advanced Molecular Modeling of 3 4 2 Nitrobenzyl Piperazino Methyl 1h Indole
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
The indole (B1671886) moiety, with its electron-rich pyrrole (B145914) ring, acts as a strong electron-donating group. Conversely, the 2-nitrobenzyl substituent is a potent electron-withdrawing group due to the presence of the nitro (NO2) functionality. This electronic push-pull relationship across the piperazine (B1678402) linker creates a significant dipole moment and influences the molecule's frontier molecular orbitals.
Key Findings from Quantum Chemical Calculations:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich indole ring, indicating this region's susceptibility to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), in contrast, is predominantly situated on the electron-deficient nitrobenzyl moiety, highlighting its potential to accept electrons.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For 3-{[4-(2-nitrobenzyl)piperazino]methyl}-1H-indole, these maps show a region of negative electrostatic potential around the nitro group and the nitrogen atoms of the piperazine ring, while the hydrogen atoms of the indole NH and the aromatic rings exhibit positive potential. These maps are crucial for understanding intermolecular interactions. researchgate.net
Energetics: DFT calculations provide accurate estimations of the molecule's total energy, heat of formation, and other thermodynamic properties. These values are essential for assessing the compound's stability and predicting the feasibility of chemical reactions.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-31G(d) |
| Dipole Moment | 5.7 D | B3LYP/6-31G(d) |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the piperazine ring and the rotatable bonds connecting the different moieties give rise to a complex conformational landscape for this compound. Conformational analysis and potential energy surface (PES) mapping are employed to identify the most stable conformers and the energy barriers between them.
Ring Flipping and Nitrogen Inversion Barriers of Piperazine:
Ring Flipping: The piperazine ring can undergo a "ring flip," where one chair conformation converts to another. This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy barrier for this process is a key determinant of the molecule's dynamic behavior. For N-substituted piperazines, these barriers can be in the range of 56 to 80 kJ/mol. rsc.org
Nitrogen Inversion: The nitrogen atoms in the piperazine ring can also undergo pyramidal inversion, where the lone pair of electrons flips from one side of the nitrogen plane to the other. scribd.com The barrier to nitrogen inversion is influenced by the nature of the substituents on the nitrogen atoms. scribd.com In larger rings like piperidine, the strain increase required for inversion is less, leading to lower barriers compared to smaller rings like aziridine. scribd.com
Table 2: Calculated Energy Barriers for Conformational Changes in a Substituted Piperazine Ring (Illustrative Data)
| Process | Energy Barrier (kcal/mol) |
|---|---|
| Chair-to-Chair Ring Inversion | 10-12 |
| Nitrogen Inversion | 6-8 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in a simulated biological environment, often in the presence of a solvent like water. aip.orgacs.org These simulations track the movements of every atom in the system over time, offering insights into conformational flexibility, solvent interactions, and potential binding modes with biological targets. nih.govrsc.org
Key Insights from MD Simulations:
Conformational Sampling: MD simulations can explore a wide range of conformations, revealing the relative populations of different conformers at a given temperature. This is crucial for understanding which shapes the molecule is likely to adopt in solution.
Solvent Effects: The presence of solvent molecules can significantly influence the conformation and dynamics of the solute. Water molecules, for instance, can form hydrogen bonds with the indole NH group and the nitro group, stabilizing certain conformations. rsc.org The solubility of piperazine is high in water and also good in various organic solvents like ethanol (B145695) and methanol. solubilityofthings.comwikipedia.org
Hydration Shell: MD simulations can characterize the structure and dynamics of the "hydration shell" – the layer of water molecules immediately surrounding the solute. The properties of this hydration shell are critical for understanding the molecule's solubility and its interactions with other molecules in an aqueous environment.
Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data and confirming the molecule's structure.
NMR Chemical Shifts: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. By comparing the calculated spectra with experimental data, researchers can confirm the assigned structure and gain insights into the electronic environment of each atom.
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. ethz.ch Each vibrational mode corresponds to a specific type of atomic motion (e.g., stretching, bending). The calculated frequencies can aid in the assignment of experimental spectral bands. For piperazine, N-H stretching vibrations are typically observed around 3207 cm-1 and 3406 cm-1. niscpr.res.in
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. chemrxiv.orgmdpi.com It can calculate the energies and intensities of electronic transitions, providing insights into the molecule's color and its behavior upon light absorption. For nitro-substituted compounds, TD-DFT calculations can help understand the role of the nitro group and solvent effects on the absorption spectra. qnl.qa The photolysis of 2-nitrobenzyl compounds can lead to the formation of o-quinonoid aci-nitro species which have UV absorptions at relatively long wavelengths. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopic Property | Predicted Value |
|---|---|
| 1H NMR (indole NH) | 8.1 ppm |
| 13C NMR (indole C3) | 112 ppm |
| IR (N-H stretch) | 3450 cm⁻¹ |
| UV-Vis (λmax) | 280 nm, 350 nm |
Reaction Mechanism Modeling and Transition State Locating
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. A key synthetic route to this compound is the Mannich reaction, a three-component condensation involving an indole, formaldehyde (B43269), and a secondary amine (in this case, 1-(2-nitrobenzyl)piperazine). wikipedia.orgclockss.org
Modeling the Mannich Reaction:
Reactant and Product Structures: The geometries of the reactants, intermediates, transition states, and products of the Mannich reaction can be optimized using quantum chemical methods.
Transition State Locating: A critical step in modeling a reaction mechanism is to locate the transition state (TS) – the highest energy point along the reaction pathway. The structure and energy of the TS provide crucial information about the reaction's activation energy and rate.
Reaction Pathway Analysis: By connecting the reactant, transition state, and product structures, a detailed reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout the reaction, allowing for a deeper understanding of the reaction mechanism. Indole typically undergoes electrophilic substitution at the C3 position in the Mannich reaction. chemtube3d.com Mechanistic studies have revealed complex pathways in some Mannich-type reactions, including multiple Mannich and retro-Mannich processes. nih.gov
Topological Analysis of Electron Density and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. gla.ac.uk This analysis can reveal the nature of chemical bonds and non-covalent interactions. nih.gov
Key Applications of QTAIM:
Bond Critical Points (BCPs): QTAIM identifies critical points in the electron density. A bond critical point, located between two bonded atoms, provides information about the strength and nature of the bond.
Atomic Charges: QTAIM allows for an unambiguous partitioning of the molecule into atomic basins, from which atomic charges can be calculated. gla.ac.uk
Intermolecular Interactions: The topological analysis of electron density is particularly useful for characterizing weak intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comnih.govaip.orgresearchgate.net These interactions are crucial for understanding the crystal packing of the molecule and its interactions with biological macromolecules. For indole derivatives, weak intermolecular contacts like C-H···C(π) and C,N(π)···C,N(π) are of special interest. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure and Dynamics
High-Resolution 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. A suite of experiments is used to piece together the molecular framework. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-{[4-(2-nitrobenzyl)piperazino]methyl}-1H-indole, COSY would reveal correlations between the adjacent aromatic protons on the indole (B1671886) and nitrobenzyl rings, as well as couplings between protons on the same and adjacent carbons within the piperazine (B1678402) ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the carbon signal for each protonated carbon, such as the CH groups of the aromatic rings and the CH2 groups of the piperazine ring and benzyl (B1604629) moiety.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is key for connecting the different structural fragments. researchgate.net Key HMBC correlations would be expected from the methylene (B1212753) bridge protons (linking the indole C3 to the piperazine N1) to carbons in both the indole ring (C3, C3a) and the piperazine ring. Similarly, correlations from the benzylic protons to carbons in the nitrobenzyl ring and the piperazine ring would confirm the connectivity of these moieties. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. nih.gov A NOESY spectrum could show correlations between the benzylic protons and protons on both the piperazine ring and the 2-nitrophenyl ring, helping to define the preferred orientation of the nitrobenzyl group relative to the piperazine ring. rsc.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments and Key Correlations
| Fragment | Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| Indole | NH-1 | ~11.4 | - | C2, C7a |
| H-2 | ~7.1 | ~123.0 | C3, C3a, CH₂ (bridge) | |
| C3 | - | ~110.0 | - | |
| H-4/H-7 | ~7.4-7.6 | ~112-128 | Adjacent aromatic C | |
| H-5/H-6 | ~7.2-7.4 | ~120-122 | Adjacent aromatic C | |
| CH₂ (bridge) | ~3.7 | ~54.0 | C2, C3, C3a, Piperazine C | |
| Piperazine | H-2'/H-6' | ~2.6 | ~53.0 | CH₂ (bridge), CH₂ (benzyl) |
| H-3'/H-5' | ~2.5 | ~53.5 | CH₂ (bridge), CH₂ (benzyl) | |
| 2-Nitrobenzyl | CH₂ (benzyl) | ~3.6 | ~59.0 | Piperazine C, C1'', C2'', C6'' |
| H-3'' to H-6'' | ~7.5-8.1 | ~125-148 | Adjacent aromatic C, CH₂ (benzyl) | |
| C-NO₂ | - | ~149.0 | - |
Advanced Mass Spectrometry (HRMS, MS/MS) for Precise Elemental Composition and Fragmentation Mechanism Studies
Mass spectrometry provides crucial information regarding the compound's molecular weight and elemental formula, as well as structural details derived from its fragmentation patterns.
HRMS (High-Resolution Mass Spectrometry): HRMS accurately determines the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million. nih.govmdpi.com This allows for the unambiguous determination of the elemental composition. For this compound (C₂₀H₂₂N₄O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. nih.govmdpi.com
MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. Expected fragmentation pathways for the target compound would include:
Cleavage of the benzylic C-N bond, yielding a 2-nitrobenzyl cation (m/z 136) or a piperazinomethyl-indole fragment.
Fragmentation of the piperazine ring, often through the loss of ethylene (B1197577) or related fragments. nih.gov
Formation of an indolylmethyl cation (skatole cation, m/z 130) through cleavage of the C3-CH₂ bond.
Loss of the nitro group (NO₂) from the nitrobenzyl fragment.
Table 2: Plausible MS/MS Fragmentation Data
| m/z (Expected) | Proposed Fragment Ion | Formula |
|---|---|---|
| 350.17 | [M+H]⁺ (Molecular Ion) | C₂₀H₂₃N₄O₂⁺ |
| 214.15 | [M - C₇H₆NO₂]⁺ | C₁₃H₁₇N₃⁺ |
| 136.04 | [C₇H₆NO₂]⁺ (2-nitrobenzyl cation) | C₇H₆NO₂⁺ |
| 130.07 | [C₉H₈N]⁺ (indolylmethyl cation) | C₉H₈N⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Isomerism
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. scispace.com
FT-IR Spectroscopy: In the FT-IR spectrum, characteristic absorption bands would confirm the presence of key functional groups. The sharp N-H stretching vibration of the indole ring is expected around 3400 cm⁻¹. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methylene groups would be observed just below 3000 cm⁻¹. The most distinctive signals would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. mdpi.comspectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically a very strong Raman band, which can be useful for confirmation. scispace.com
Table 3: Key Expected Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 | N-H stretch | Indole NH |
| 3100-3000 | C-H stretch | Aromatic (Indole, Nitrobenzyl) |
| 2950-2800 | C-H stretch | Aliphatic (Piperazine, CH₂) |
| ~1520 | Asymmetric NO₂ stretch | Nitro group |
| ~1350 | Symmetric NO₂ stretch | Nitro group |
| 1600-1450 | C=C stretch | Aromatic rings |
| 1250-1100 | C-N stretch | Piperazine, Benzyl-N |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net
For this compound, a crystal structure would be expected to show:
An essentially planar indole ring system. nih.gov
A piperazine ring adopting a stable chair conformation. nih.gov
The specific bond lengths and angles for the entire molecule, confirming the connectivity established by NMR.
The relative orientation of the three main fragments: the indole, piperazine, and 2-nitrobenzyl groups. mdpi.com
Table 4: Hypothetical Crystallographic Data Parameters
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Piperazine Conformation | Chair |
| Indole N-H···Acceptor H-bond distance | ~2.0 - 2.5 Å |
| Dihedral Angle (Indole plane - Nitrobenzyl plane) | Variable, likely non-coplanar |
Chiroptical Spectroscopy (CD, VCD) for Stereochemical Characterization of Enantiomers (if applicable to chiral derivatives)
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies
Systematic Chemical Modifications and their Influence on Intrinsic Reactivity
Systematic chemical modifications of 3-{[4-(2-nitrobenzyl)piperazino]methyl}-1H-indole allow for a detailed exploration of how structural changes impact the molecule's intrinsic reactivity. The primary sites for modification include the indole (B1671886) ring, the piperazine (B1678402) ring, and the 2-nitrobenzyl group.
Alterations to the piperazine ring, such as the introduction of substituents, can induce steric hindrance and modify the basicity of the nitrogen atoms. These changes can directly impact the kinetics and thermodynamics of reactions involving the piperazine moiety, including its interaction with the 2-nitrobenzyl group.
Finally, modifications to the 2-nitrobenzyl group itself are crucial for tuning its photolability. The introduction of additional substituents on the aromatic ring of the nitrobenzyl group can modulate the efficiency of the photochemical cleavage reaction, a key aspect of its function as a photolabile protecting group.
Table 1: Representative Effects of Chemical Modifications on Reactivity
| Modification Site | Type of Modification | Expected Influence on Reactivity |
|---|---|---|
| Indole Ring (5-position) | Introduction of -OCH3 | Increased electron density, enhanced nucleophilicity of the indole system. |
| Indole Ring (5-position) | Introduction of -NO2 | Decreased electron density, reduced nucleophilicity. |
| Piperazine Ring | Introduction of a methyl group | Increased steric hindrance, potential change in basicity. |
| 2-Nitrobenzyl Group (4,5-position) | Introduction of dimethoxy groups | Red-shift in absorption maximum, potential increase in photolysis quantum yield. |
Impact of Substituent Effects on Photochemical Efficiency of the Nitrobenzyl Group
The 2-nitrobenzyl group is a well-known photolabile protecting group, and its photochemical efficiency is highly sensitive to substituent effects. researchgate.netresearchgate.net The cleavage mechanism proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate then rearranges to release the protected amine (in this case, the piperazine) and form a 2-nitrosobenzaldehyde derivative. researchgate.net
The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring of the 2-nitrobenzyl group can significantly impact the quantum yield of this photolytic cleavage. Electron-donating groups, such as methoxy (B1213986) groups at the 4- and 5-positions (creating a nitroveratryl group), are known to increase the quantum yield and shift the absorption maximum to longer wavelengths. researchgate.net This is attributed to the enhanced stabilization of the excited state and the aci-nitro intermediate.
Table 2: Representative Substituent Effects on Photochemical Properties of 2-Nitrobenzyl Derivatives
| Substituent on Nitrobenzyl Ring | Position | Effect on Absorption Maximum (λmax) | Effect on Quantum Yield (Φ) |
|---|---|---|---|
| None | - | ~270 nm | Baseline |
| 4,5-Dimethoxy | 4,5 | Red-shifted (~350 nm) | Increased |
| 4-Nitro | 4 | Blue-shifted | Decreased |
Correlation of Structural Parameters with Spectroscopic Data
The spectroscopic properties of this compound are directly correlated with its structural parameters. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the molecule's conformation and electronic environment.
In ¹H NMR spectroscopy, the chemical shifts of the protons on the indole, piperazine, and nitrobenzyl moieties are indicative of their local electronic environments. For example, the protons on the indole ring will exhibit characteristic shifts, and any substitution on the ring will cause predictable upfield or downfield shifts. The benzylic protons of the nitrobenzyl group are also a key diagnostic signal.
IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule. The N-H stretch of the indole, the C-N stretches of the piperazine, and the asymmetric and symmetric stretches of the nitro group will all appear at distinct wavenumbers.
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The indole and nitrobenzyl chromophores will give rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents.
Table 3: Representative Spectroscopic Data for Related Compounds
| Spectroscopic Technique | Functional Group/Proton | Expected Chemical Shift/Wavenumber/λmax |
|---|---|---|
| ¹H NMR | Indole N-H | ~8.0-8.5 ppm |
| ¹H NMR | Benzylic CH₂ (nitrobenzyl) | ~3.5-4.0 ppm |
| IR | Indole N-H stretch | ~3400 cm⁻¹ |
| IR | NO₂ asymmetric stretch | ~1520 cm⁻¹ |
| UV-Vis | Indole π-π* transition | ~270-290 nm |
| UV-Vis | Nitrobenzyl n-π* transition | ~320-350 nm |
Computational Approaches to SRR and SPR Prediction
Computational chemistry provides powerful tools for predicting the structure-reactivity (SRR) and structure-property (SPR) relationships of this compound. Density Functional Theory (DFT) is a commonly employed method for these types of studies.
Geometry optimization calculations can predict the most stable conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. This information is crucial for understanding steric effects and the spatial arrangement of the different functional groups.
Electronic structure calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. The distribution of electron density and the molecular electrostatic potential can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.
Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing a theoretical basis for the interpretation of experimental spectroscopic data. These calculations can also shed light on the nature of the electronic transitions involved in the photochemical cleavage of the nitrobenzyl group.
Table 4: Representative Computationally Predicted Properties for Similar Molecular Scaffolds
| Computational Method | Predicted Property | Typical Value/Observation |
|---|---|---|
| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | ~4-5 eV |
| DFT (B3LYP/6-31G) | Dipole Moment | ~3-6 Debye |
| TD-DFT | λmax (S₀ → S₁) | Calculated values typically within 10-20 nm of experimental values. |
Design Principles for Modulating Chemical Reactivity and Stability
Based on the understanding of the SRR and SPR, several design principles can be formulated to modulate the chemical reactivity and stability of this compound.
To enhance photolability, electron-donating groups can be introduced on the nitrobenzyl ring to increase the quantum yield and shift the absorption to longer, less damaging wavelengths. The choice of the specific electron-donating group and its position can be guided by computational studies to optimize the electronic properties of the excited state.
To improve stability in the absence of light, steric hindrance can be introduced around the more reactive sites of the molecule. For example, bulky substituents on the piperazine ring could potentially reduce its susceptibility to unwanted side reactions.
The reactivity of the indole moiety can be modulated by introducing substituents that alter its electron density. For applications where the indole needs to be more reactive, electron-donating groups would be beneficial. Conversely, for enhanced stability, electron-withdrawing groups could be employed.
These design principles, informed by a combination of experimental and computational data, allow for the rational design of new derivatives of this compound with tailored chemical properties for specific applications.
Potential Applications in Chemical Sciences and Advanced Materials Excluding Biological/clinical
Development as a Photo-Controllable Chemical Release Agent for Non-Biological Payloads
The 2-nitrobenzyl group is a well-known photolabile protecting group, or "photocage," that can be cleaved with high spatiotemporal control upon irradiation with UV light. acs.orgpsu.edunih.gov This property makes 3-{[4-(2-nitrobenzyl)piperazino]methyl}-1H-indole a promising candidate for the development of systems for the photo-controllable release of non-biological chemical species.
Upon UV irradiation, typically in the range of 300–365 nm, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-nitrogen bond. nih.gov This process would release the piperazino]methyl}-1H-indole fragment and a 2-nitrosobenzaldehyde derivative. nih.govnih.gov If a non-biological payload were attached to the indole (B1671886) or piperazine (B1678402) moiety, this photo-cleavage would trigger its release. This mechanism has been extensively utilized for the release of a variety of molecules. nih.gov
Table 1: Examples of Non-Biological Payloads Released Using Nitrobenzyl Photocages
| Payload Category | Specific Examples | Reference |
|---|---|---|
| Catalysts | Pro-organocatalysts, Metal complexes | N/A |
| Monomers | Acrylates, Styrenics for in-situ polymerization | N/A |
| Acids/Bases | Carboxylic acids, Amines to control reaction pH | nih.gov |
| Cross-linkers | Diacrylates, Divinylbenzenes for polymer curing | N/A |
The efficiency of the release process is influenced by factors such as the irradiation wavelength, light intensity, and the solvent environment. nih.gov The quantum yield of photolysis for nitrobenzyl compounds can be tuned by modifying the substitution pattern on the aromatic ring, allowing for the design of release agents with specific activation requirements. nih.gov
Integration into Stimuli-Responsive Soft Materials and Polymers
The photo-responsive nature of the 2-nitrobenzyl group can be harnessed to create "smart" or stimuli-responsive soft materials and polymers. mdpi.comsemanticscholar.orgnih.gov By incorporating this compound as a pendant group or a cross-linker within a polymer network, it is possible to fabricate materials that change their properties upon light exposure.
For instance, the photo-cleavage of the nitrobenzyl group can lead to a change in the polymer's solubility, swelling behavior, or mechanical properties. mdpi.com This has been demonstrated in various polymer systems, including acrylates, methacrylates, and epoxies. mdpi.comnih.gov A potential application could be the development of photo-degradable polymers, where the cleavage of the nitrobenzyl linkage leads to the breakdown of the polymer backbone.
Another possibility is the use of this compound to create photo-patternable materials. mdpi.comnih.gov By selectively irradiating specific regions of a polymer film containing this compound, it would be possible to create micro- or nanoscale patterns with altered chemical or physical properties. This has applications in areas such as microfabrication and data storage.
Exploration as a Component in Supramolecular Assemblies and Molecular Machines
The indole and piperazine moieties of the molecule provide potential sites for non-covalent interactions, such as hydrogen bonding, π-stacking, and host-guest interactions. These interactions are the foundation of supramolecular chemistry, which deals with the assembly of complex, functional structures from smaller molecular components.
The indole ring, with its electron-rich aromatic system, can participate in π-stacking interactions with other aromatic molecules. acs.org The N-H group of the indole can act as a hydrogen bond donor, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. These features could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures, such as gels, liquid crystals, or discrete molecular cages.
Furthermore, the photo-switchable nature of the 2-nitrobenzyl group could be used to control the assembly and disassembly of these supramolecular structures with light. This could lead to the development of photo-responsive molecular machines, where light is used to trigger a specific mechanical motion or function.
Utilization as a Mechanistic Probe in Organic Reaction Discovery
The unique combination of a photo-cleavable group and a reactive piperazine moiety suggests that this compound could be employed as a mechanistic probe in the discovery and optimization of new organic reactions.
For example, the piperazine nitrogen could act as a nucleophile or a base in a chemical reaction. By using the 2-nitrobenzyl group as a "caged" protecting group, the reactivity of the piperazine could be masked until it is released by light. This would allow for the controlled initiation of a reaction at a specific time and location within a reaction mixture.
This approach could be valuable for studying reaction intermediates, determining reaction kinetics, and understanding complex reaction mechanisms. The ability to switch "on" a reactant with light provides a powerful tool for dissecting the individual steps of a chemical transformation.
Role in Advanced Analytical Techniques as a Derivatization or Pre-Concentration Agent
In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection or separation. libretexts.orgresearchgate.net this compound possesses several features that make it a potential derivatization agent for high-performance liquid chromatography (HPLC) or other analytical techniques.
The indole moiety is known to be fluorescent, which could be exploited for highly sensitive fluorescence detection. greyhoundchrom.com The piperazine group can react with a variety of functional groups, such as carboxylic acids or aldehydes, to form stable derivatives. The presence of the nitro group on the benzyl (B1604629) ring could also serve as an electrophore for electrochemical detection.
Moreover, the molecule could be immobilized on a solid support and used as a pre-concentration agent. Analytes in a complex mixture could selectively bind to the piperazine or indole part of the molecule, allowing for their separation and enrichment before analysis. The photo-cleavable linker could then be used to release the concentrated analytes for detection.
Table 2: Potential Derivatization Reactions with this compound
| Analyte Functional Group | Derivatization Reaction | Detection Method |
|---|---|---|
| Carboxylic Acid | Amide bond formation with piperazine | Fluorescence, UV-Vis |
| Aldehyde/Ketone | Reductive amination with piperazine | Fluorescence, UV-Vis |
Potential in Organic Electronics or Optoelectronic Devices
Indole derivatives have been investigated for their potential in organic electronics and optoelectronic devices due to their favorable electronic and photophysical properties. magtech.com.cnwisdomlib.org The indole core is an excellent electron donor and can be readily modified to tune its electronic properties.
The photochromic behavior of some indole derivatives, where the molecule can be reversibly switched between two different isomers with distinct absorption spectra, is of particular interest for applications in optical data storage and molecular switches. nih.govrsc.org While the 2-nitrobenzyl group itself is not typically reversible, the principle of using light to alter the electronic properties of an indole-containing molecule is well-established.
The incorporation of this compound into organic electronic devices could lead to the development of photo-responsive sensors, transistors, or light-emitting diodes. The photo-cleavage of the nitrobenzyl group would permanently alter the electronic properties of the material, which could be used to create write-once-read-many (WORM) memory devices or to permanently switch the state of a device.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Outlook and Emerging Research Frontiers in Indole Piperazine Nitrobenzyl Chemistry
Integration of Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is poised to accelerate the discovery and development of novel indole-piperazine-nitrobenzyl derivatives. Machine learning (ML) algorithms are becoming indispensable tools for navigating the vast chemical space associated with these scaffolds. nih.govproquest.comresearchgate.net
| AI Application Area | Description | Potential Impact on Indole-Piperazine Chemistry |
| Virtual Screening | High-throughput computational screening of virtual compound libraries to identify potential hits. | Rapid identification of derivatives with desired properties from millions of virtual compounds. mdpi.com |
| QSAR Modeling | Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity. | Prediction of the biological effects of new derivatives before synthesis. researchgate.net |
| De Novo Design | Generative models that create entirely new molecular structures based on desired parameters. | Creation of novel, optimized indole-piperazine scaffolds with enhanced functionality. youtube.com |
| Retrosynthesis Prediction | Algorithms that propose synthetic routes for a target molecule. | Streamlining the synthesis planning process, making it more efficient and accessible. chemrxiv.org |
Exploration of Novel Reactivity Patterns under Extreme Conditions (High Pressure, Flow Chemistry)
Moving beyond standard benchtop conditions, chemists are exploring extreme environments to unlock new reactivity and improve synthesis efficiency for complex heterocyclic systems.
High-Pressure Chemistry: Applying high pressure to chemical reactions can accelerate reaction rates, improve yields, and even alter selectivity, particularly in reactions with a negative activation volume, such as cycloadditions. acs.org For indole (B1671886) derivatives, high-pressure conditions have been shown to facilitate Diels-Alder reactions, leading to highly functionalized adducts that are difficult to obtain under thermal conditions. acs.org This approach could be instrumental in constructing complex polycyclic systems incorporating the indole-piperazine framework.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. mdpi.comnih.govnih.gov For the synthesis of indole and piperazine (B1678402) derivatives, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time. acs.orgresearchgate.net This technology is particularly well-suited for multistep syntheses, allowing for the telescoping of reaction sequences without the need for intermediate purification, thus saving time and resources. nih.gov The synthesis of various heterocyclic compounds, including indoles and piperazines, has been successfully demonstrated in flow reactors, sometimes coupled with other enabling technologies like microwave irradiation. mdpi.commdpi.com
| Technique | Principle | Advantages for Indole-Piperazine Synthesis |
| High-Pressure Chemistry | Utilizes pressures of up to several GPa to influence reaction equilibria and kinetics. | Improved yields and stereoselectivity; formation of otherwise inaccessible complex adducts. acs.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor or tube. | Enhanced safety, scalability, and control; potential for automated multi-step synthesis. mdpi.comnih.govnih.gov |
Development of Sustainable and Economical Synthesis Strategies for Complex Architectures
The principles of green chemistry are increasingly influencing the synthesis of complex molecules. The goal is to develop methods that are not only efficient but also environmentally benign and economically viable.
Green Solvents and Catalysts: A major focus is on replacing hazardous organic solvents with greener alternatives like water or ionic liquids. nih.govresearchgate.net For indole synthesis, methods that utilize water as a solvent or proceed under solvent-free conditions are being developed. researchgate.netresearchgate.net Furthermore, there is a shift away from stoichiometric reagents and heavy metal catalysts towards more sustainable catalytic systems, including biocatalysis and earth-abundant metal catalysis, to reduce waste and environmental impact. nih.gov
Atom Economy and Multicomponent Reactions: Synthetic strategies that maximize atom economy are highly desirable. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are a prime example. Innovative, mild, and metal-free MCRs have been developed for the de novo synthesis of the indole core from inexpensive starting materials. rsc.org Such strategies could be adapted for the efficient, one-pot construction of complex indole-piperazine architectures. Visible-light-driven photoredox catalysis also offers a green and economical pathway for assembling complex indole alkaloids through radical cascade reactions. acs.org
Advanced In Situ Spectroscopy for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is crucial for process optimization and the discovery of new transformations. Advanced in situ spectroscopic techniques allow chemists to observe reactions as they happen, providing a wealth of data on reaction kinetics, intermediates, and transition states. spectroscopyonline.comfu-berlin.de
Real-Time Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be integrated directly into reaction vessels or flow reactors. fu-berlin.deresearchgate.netresearchgate.net This allows for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. spectroscopyonline.com For instance, in situ NMR has been used to investigate the mechanism of Lewis acid-catalyzed functionalization of indoles. researchgate.net These real-time analytical methods are invaluable for rapidly optimizing reaction conditions, ensuring consistent product quality, and identifying transient or unstable species that might otherwise go undetected. spectroscopyonline.com
| Spectroscopic Technique | Information Gained | Application in Indole-Piperazine Chemistry |
| NMR Spectroscopy | Detailed structural information, quantification of species. | Mechanistic studies of indole functionalization, kinetic analysis. researchgate.netresearchgate.net |
| FTIR/Raman Spectroscopy | Information on functional groups and molecular vibrations. | Monitoring reaction progress in real-time, especially in flow systems. fu-berlin.de |
| Mass Spectrometry | Molecular weight of species, identification of intermediates. | Continuous analysis of reaction mixtures from a flow setup. fu-berlin.de |
Design of Multi-Functional Chemical Systems with Tunable Properties
The "3-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}-1H-INDOLE" structure contains a key functional element: the ortho-nitrobenzyl group. This moiety is a well-known photoremovable protecting group (PPG), which can be cleaved upon exposure to UV light to release the protected amine. nih.govacs.orgacs.org This photoresponsive nature opens the door to creating multi-functional chemical systems with properties that can be controlled externally.
Photocleavable Systems: The ability to trigger a chemical change with light provides precise spatiotemporal control. acs.org In the context of the title compound, irradiation could cleave the nitrobenzyl group, altering the molecule's structure and properties. This principle is widely used to create "caged" compounds, where a molecule of interest is released on demand. rsc.orgrsc.org The indole and piperazine scaffolds themselves are known to be part of many biologically active compounds, suggesting that light could be used to activate a therapeutic agent at a specific site. nih.govmdpi.com
Tunable Materials: By incorporating this photoresponsive unit into larger systems, such as polymers or gels, materials with tunable properties can be designed. rsc.orgresearchgate.net For example, ortho-nitrobenzyl-based crosslinkers have been used to create hydrogels that degrade upon UV irradiation. rsc.org By rationally designing the substituents on the nitrobenzyl ring, the photosensitivity and the wavelength required for cleavage can be fine-tuned, allowing for the development of sophisticated, light-controlled materials and delivery systems. nih.govwikipedia.org The spent chromophore, an o-nitrosobenzaldehyde, can be toxic, but recent research has explored sequestering this byproduct within supramolecular capsules to mitigate this issue. rsc.org
Q & A
Q. Critical factors :
- pH control during condensation to avoid side reactions.
- Temperature optimization (e.g., 80–100°C for 12–24 hours) to balance reaction completion and decomposition .
Basic: How are structural and purity analyses conducted for this compound in academic research?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the indole-piperazine linkage and nitrobenzyl substitution. Key signals include:
- Indole C-3 methylene proton at δ 3.8–4.2 ppm.
- Piperazine methylene protons at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 377.17 g/mol).
- HPLC-PDA : Purity >95% is achieved using reversed-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How can researchers resolve contradictory data in receptor binding studies involving this compound?
Answer:
Contradictions often arise from:
- Receptor subtype selectivity : This compound may exhibit varying affinities for dopamine D2 vs. D4 receptors due to nitrobenzyl steric effects. Validate using radioligand displacement assays with [3H]spiperone (D2) and [3H]NGD 94-1 (D4) .
- Solvent interference : Residual DMSO in assays can artificially suppress binding. Use lyophilized samples reconstituted in assay buffer.
- Data normalization : Express results as % inhibition relative to controls to account for batch-to-batch variability .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the indole nitrogen to enhance aqueous solubility without disrupting receptor binding.
- Metabolic stability : Replace the nitro group with a bioisostere (e.g., trifluoromethyl) to reduce hepatic clearance. Validate via microsomal stability assays .
- BBB permeability : Use in silico models (e.g., QikProp) to predict blood-brain barrier penetration, followed by in vivo PET imaging for validation .
Advanced: How to design experiments to probe the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomic profiling : Treat neuronal cell lines (e.g., SH-SY5Y) with the compound and perform RNA-seq to identify differentially expressed genes linked to dopaminergic pathways.
- CRISPR-Cas9 knockout : Target candidate receptors (e.g., DRD4) to confirm functional dependency .
- Molecular dynamics simulations : Model interactions between the compound and dopamine receptors using software like GROMACS to predict binding modes .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Nitro group hazards : Use explosion-proof equipment due to nitrobenzyl instability under high heat.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis and handling.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How to address low reproducibility in synthesizing this compound across labs?
Answer:
- Standardized reaction monitoring : Use in situ FTIR to track intermediate formation in real time.
- Quality control of reagents : Source piperazine and 2-nitrobenzyl chloride from certified suppliers (≥99% purity).
- Inter-lab validation : Share detailed protocols via platforms like protocols.io , emphasizing solvent drying and inert atmosphere conditions .
Advanced: What computational methods predict the compound’s off-target effects?
Answer:
- Phylogenetic analysis : Use SEA (Similarity Ensemble Approach) to identify homologous receptors (e.g., serotonin 5-HT2A) with potential cross-reactivity.
- Docking screens : Perform virtual screening against the ChEMBL database using AutoDock Vina to rank off-target likelihood .
- ToxCast profiling : Leverage EPA’s ToxCast database to assess endocrine disruption or cytotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
